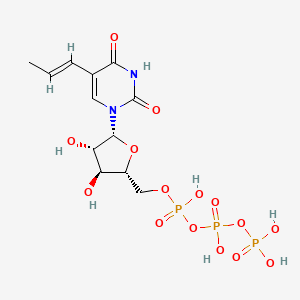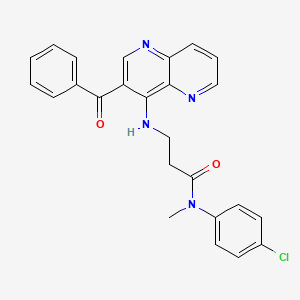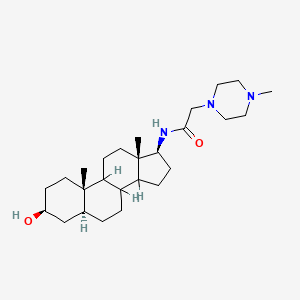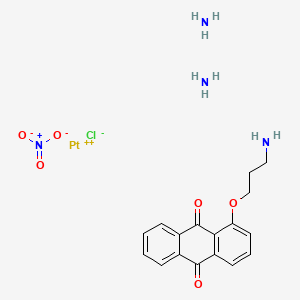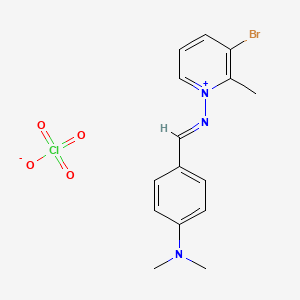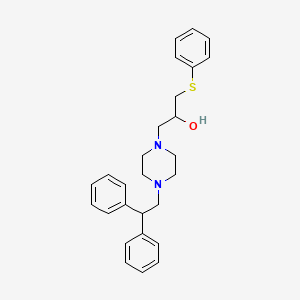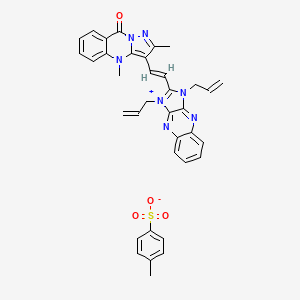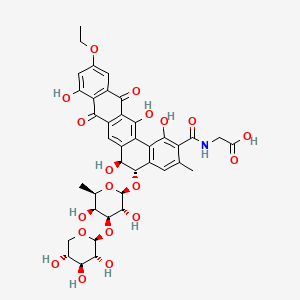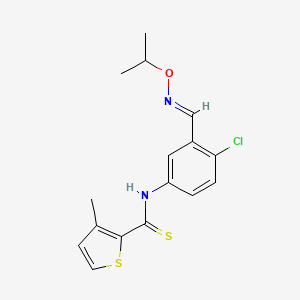
Trisodium 4-((phenylphosphonomethyl)amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium 4-((phenylphosphonomethyl)amino)benzoate is a chemical compound with the molecular formula C14H11NNa3O5P. It is known for its unique structure, which includes a phenylphosphonomethyl group attached to an amino benzoate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trisodium 4-((phenylphosphonomethyl)amino)benzoate typically involves a multi-step process. One common method starts with the alkylation of 4-aminobenzoic acid with phenylphosphonomethyl chloride under basic conditions. This is followed by neutralization with sodium hydroxide to form the trisodium salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Trisodium 4-((phenylphosphonomethyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The phenylphosphonomethyl group can be oxidized to form phosphonic acid derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acid derivatives, while reduction can produce amino derivatives .
Wissenschaftliche Forschungsanwendungen
Trisodium 4-((phenylphosphonomethyl)amino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Wirkmechanismus
The mechanism of action of trisodium 4-((phenylphosphonomethyl)amino)benzoate involves its interaction with specific molecular targets. The phenylphosphonomethyl group can bind to active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trisodium 4-((methylphosphonomethyl)amino)benzoate
- Trisodium 4-((ethylphosphonomethyl)amino)benzoate
- Trisodium 4-((propylphosphonomethyl)amino)benzoate
Uniqueness
Trisodium 4-((phenylphosphonomethyl)amino)benzoate is unique due to the presence of the phenyl group, which enhances its binding affinity to certain enzymes compared to its methyl, ethyl, and propyl counterparts. This makes it a more potent inhibitor in biochemical studies .
Eigenschaften
CAS-Nummer |
182228-06-4 |
|---|---|
Molekularformel |
C14H11NNa3O5P |
Molekulargewicht |
373.18 g/mol |
IUPAC-Name |
trisodium;4-[N-(phosphonatomethyl)anilino]benzoate |
InChI |
InChI=1S/C14H14NO5P.3Na/c16-14(17)11-6-8-13(9-7-11)15(10-21(18,19)20)12-4-2-1-3-5-12;;;/h1-9H,10H2,(H,16,17)(H2,18,19,20);;;/q;3*+1/p-3 |
InChI-Schlüssel |
DYSSDVMVOCPSLZ-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=C(C=C1)N(CP(=O)([O-])[O-])C2=CC=C(C=C2)C(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



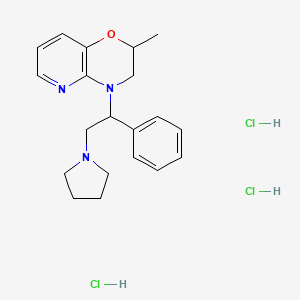


![(E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine](/img/structure/B12749439.png)
